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molecular formula C10H10ClN3O2 B8584883 2-(5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanol

2-(5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanol

Cat. No. B8584883
M. Wt: 239.66 g/mol
InChI Key: MCGHIBBVDGIJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

3-[3-(2-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-1,2,4-oxadiazol-5-yl]-6-chloro-2-methylpyridine (210 mg, 0.44 mmol) was taken up in tetrahydrofuran (2.2 ml) and tetrabutylammonium fluoride (0.44 ml of 1.0 M in THF, 0.44 mmol) was added. The solution was heated to 50° C. for 2 hours, cooled to room temperature, concentrated under reduced pressure, and directly purified via silica gel chromatography (0-100% ethyl acetate in hexane) to afford the title compound.
Name
3-[3-(2-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-1,2,4-oxadiazol-5-yl]-6-chloro-2-methylpyridine
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si]([O:18][CH2:19][CH2:20][C:21]1[N:25]=[C:24]([C:26]2[C:27]([CH3:33])=[N:28][C:29]([Cl:32])=[CH:30][CH:31]=2)[O:23][N:22]=1)(C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[Cl:32][C:29]1[N:28]=[C:27]([CH3:33])[C:26]([C:24]2[O:23][N:22]=[C:21]([CH2:20][CH2:19][OH:18])[N:25]=2)=[CH:31][CH:30]=1 |f:1.2|

Inputs

Step One
Name
3-[3-(2-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-1,2,4-oxadiazol-5-yl]-6-chloro-2-methylpyridine
Quantity
210 mg
Type
reactant
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCCC1=NOC(=N1)C=1C(=NC(=CC1)Cl)C
Step Two
Name
Quantity
0.44 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
2.2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
directly purified via silica gel chromatography (0-100% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)C)C1=NC(=NO1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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